![molecular formula C20H24Cl2FN3O B1472725 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride](/img/structure/B1472725.png)

2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride

Vue d'ensemble

Description

Le chlorure de TCN 237 dihydro est un antagoniste hautement puissant et sélectif de la sous-unité GluN2B du récepteur NMDA (N-méthyl-D-aspartate) . Ce composé est connu pour sa capacité à bloquer l'afflux de calcium induit par GluN2B dans les cellules, ce qui en fait un outil précieux pour la recherche en neurosciences . Le nom chimique du chlorure de TCN 237 dihydro est 2-[[4-(2-Fluorophényl)méthyl]-1-pipéridinyl]méthyl]-1H-benzimidazol-6-ol dihydrochlorure .

Mécanisme D'action

Target of Action

TCN 237 dihydrochloride primarily targets the GluN2B (formerly NR2B) subunit of the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function.

Mode of Action

TCN 237 dihydrochloride acts as a highly potent antagonist for the GluN2B subunit of the NMDA receptor . It selectively blocks the GluN2B-mediated calcium influx in cells . This means that it prevents the flow of calcium ions into the cell through channels that are opened by the activation of the GluN2B subunit of the NMDA receptor.

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.

Result of Action

The blockade of the GluN2B-mediated calcium influx by TCN 237 dihydrochloride can lead to a decrease in the activity of the NMDA receptor . This can result in changes in synaptic plasticity and memory function. Additionally, it has been shown to display efficacy in the rat carrageenan-induced mechanical hyperalgesia assay , suggesting potential analgesic effects.

Analyse Biochimique

Biochemical Properties

TCN 237 dihydrochloride functions primarily as an antagonist of the GluN2B subunit of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity. By selectively binding to the GluN2B subunit, TCN 237 dihydrochloride inhibits the receptor’s activity, thereby blocking calcium influx into neurons . This selective inhibition is significant because it allows for targeted modulation of NMDA receptor activity without affecting other subunits or receptors. TCN 237 dihydrochloride exhibits high affinity for the GluN2B subunit with a dissociation constant (K_i) of 0.8 nanomolar .

Cellular Effects

TCN 237 dihydrochloride has profound effects on various types of cells, particularly neurons. By inhibiting the GluN2B subunit of the NMDA receptor, TCN 237 dihydrochloride reduces calcium influx, which in turn affects several downstream cellular processes. This inhibition can lead to decreased excitotoxicity, a process where excessive calcium influx causes neuronal damage and cell death . Additionally, TCN 237 dihydrochloride can modulate cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective effects.

Molecular Mechanism

At the molecular level, TCN 237 dihydrochloride exerts its effects by binding to the GluN2B subunit of the NMDA receptor. This binding prevents the receptor from opening its ion channel in response to glutamate, thereby inhibiting calcium influx into the neuron . The blockade of calcium influx disrupts several intracellular signaling cascades, including those involved in synaptic plasticity, gene expression, and cell survival. By selectively targeting the GluN2B subunit, TCN 237 dihydrochloride offers a precise mechanism for modulating NMDA receptor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TCN 237 dihydrochloride can vary over time. The compound is stable when stored at -20°C and maintains its potency over extended periods . In vitro studies have shown that TCN 237 dihydrochloride can sustain its inhibitory effects on the NMDA receptor for several hours, providing a prolonged window of neuroprotection. Long-term studies in vivo have demonstrated that chronic administration of TCN 237 dihydrochloride can lead to sustained neuroprotective effects without significant degradation or loss of efficacy .

Dosage Effects in Animal Models

The effects of TCN 237 dihydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits the GluN2B subunit of the NMDA receptor, providing neuroprotection and reducing excitotoxicity . At higher doses, TCN 237 dihydrochloride can exhibit toxic effects, including impaired motor function and cognitive deficits. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

TCN 237 dihydrochloride is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is subject to oxidation, reduction, and conjugation reactions, which facilitate its excretion from the body. Enzymes such as cytochrome P450 play a crucial role in the metabolism of TCN 237 dihydrochloride, and any alterations in these metabolic pathways can affect the compound’s efficacy and toxicity.

Transport and Distribution

Within cells and tissues, TCN 237 dihydrochloride is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach its target receptors in the central nervous system . Transporters and binding proteins facilitate the movement of TCN 237 dihydrochloride within cells, ensuring its localization to specific cellular compartments where it can exert its effects.

Subcellular Localization

TCN 237 dihydrochloride is primarily localized to the synaptic regions of neurons, where it interacts with the NMDA receptor . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific subcellular compartments. This precise localization is essential for the compound’s ability to modulate synaptic transmission and plasticity effectively.

Méthodes De Préparation

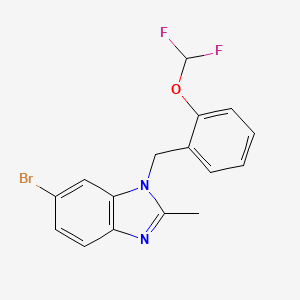

La synthèse du chlorure de TCN 237 dihydro implique plusieurs étapes, en commençant par la préparation du noyau benzimidazole. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau benzimidazole : Ceci est réalisé en condensant l'o-phénylènediamine avec un acide carboxylique approprié ou son dérivé.

Introduction de la fraction pipéridine : Le noyau benzimidazole est ensuite mis à réagir avec un dérivé de la pipéridine, tel que la 4-(2-fluorobenzyl)pipéridine, dans des conditions appropriées pour former le produit souhaité.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée.

Analyse Des Réactions Chimiques

Le chlorure de TCN 237 dihydro subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Le chlorure de TCN 237 dihydro peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le chlorure de TCN 237 dihydro a plusieurs applications de recherche scientifique, notamment :

Neurosciences : Il est utilisé pour étudier le rôle de la sous-unité GluN2B du récepteur NMDA dans divers processus et troubles neurologiques.

Pharmacologie : Le composé est utilisé pour étudier les effets pharmacologiques des antagonistes du récepteur NMDA et leurs applications thérapeutiques potentielles.

Recherche sur la douleur : Le chlorure de TCN 237 dihydro s'est avéré efficace dans les modèles animaux de la douleur, ce qui en fait un outil précieux pour la recherche sur la douleur.

Mécanisme d'action

Le mécanisme d'action du chlorure de TCN 237 dihydro implique sa liaison à la sous-unité GluN2B du récepteur NMDA, bloquant ainsi l'activité du récepteur. Cette inhibition empêche l'afflux d'ions calcium dans la cellule, ce qui est crucial pour divers processus cellulaires. En bloquant la sous-unité GluN2B, le chlorure de TCN 237 dihydro peut moduler la plasticité synaptique et la neurotransmission, qui sont importantes pour l'apprentissage, la mémoire et la perception de la douleur .

Applications De Recherche Scientifique

TCN 237 dihydrochloride has several scientific research applications, including:

Comparaison Avec Des Composés Similaires

Le chlorure de TCN 237 dihydro est unique en raison de sa forte puissance et de sa sélectivité pour la sous-unité GluN2B du récepteur NMDA. Des composés similaires comprennent :

Ifenprodil : Un autre antagoniste du récepteur NMDA sélectif pour GluN2B, mais avec une structure chimique et une puissance différentes.

Ro 25-6981 : Un antagoniste sélectif de la sous-unité GluN2B, utilisé dans des applications de recherche similaires.

CP-101,606 : Un autre antagoniste sélectif de GluN2B avec des propriétés pharmacologiques distinctes.

Ces composés partagent la caractéristique commune de cibler la sous-unité GluN2B mais diffèrent par leurs structures chimiques, leurs puissances et leurs applications spécifiques.

Propriétés

IUPAC Name |

2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O.2ClH/c21-17-4-2-1-3-15(17)11-14-7-9-24(10-8-14)13-20-22-18-6-5-16(25)12-19(18)23-20;;/h1-6,12,14,25H,7-11,13H2,(H,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUWGWCFJMDMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2F)CC3=NC4=C(N3)C=C(C=C4)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

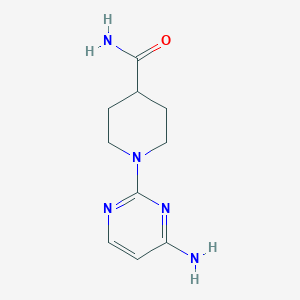

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B1472645.png)